molecular formula C36H58O10 B162209 kaji-ichigoside F1 CAS No. 95298-47-8

kaji-ichigoside F1

Numéro de catalogue B162209
Numéro CAS: 95298-47-8
Poids moléculaire: 650.8 g/mol
Clé InChI: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kaji-ichigoside F1 is an anti-inflammatory and analgesic compound found in rodents . It has been shown to reduce paw swelling and protect mouse liver cells . It is a natural oleanane-type triterpenoid saponin and is the main active constituent from Rosa roxburghii . This plant is used as a Miao ethnic medicine in the southwest regions of China, particularly in Guizhou Province, to prevent and treat dyspepsia, dysentery, hypoimmunity, and neurasthenia .


Chemical Reactions Analysis

Kaji-ichigoside F1 has been shown to have a neuroprotective effect against N-methyl-D-aspartate (NMDA)-induced neurotoxicity . It effectively improved cellular viability, inhibited the release of lactate dehydrogenase (LDH), and reduced cell apoptosis .

Applications De Recherche Scientifique

Pharmacokinetics and Quantification Methods

Kaji-ichigoside F1, known for its pharmacological benefits, was investigated for its pharmacokinetic properties in rats. A specialized high-performance liquid chromatography-tandem mass spectrometry method was developed for quantifying kaji-ichigoside F1 in rat biological matrices. The method proved to be simple, rapid, specific, and was successfully applied to in vivo and in vitro pharmacokinetic studies, indicating its potential for broader pharmacokinetic assessments of this compound (Cui et al., 2020).

Cellular Protection and Signal Pathway Modulation

Protection Against Hypoxia-Induced Apoptosis in Vascular Endothelial Cells

Kaji-ichigoside F1, along with its isomer Rosamultin, demonstrated significant protective effects against hypoxia-induced apoptosis in vascular endothelial cells. The compounds modulated various signal pathways, notably increasing p-ERK1/2 and p-NF-κB levels and decreasing p-AKT levels under hypoxic conditions. The results indicate their potential in preventing hypoxia-related cellular damage, highlighting the pathways involved in their protective mechanisms (Shi et al., 2020).

Neuroprotection and Neurotransmitter Modulation

Neuroprotective Effects Against NMDA-Induced Neurotoxicity

Kaji-ichigoside F1 exhibited remarkable neuroprotective effects against NMDA-induced neurotoxicity. The compound improved spatial learning memory, modulated neurotransmitter levels, and notably influenced various signaling pathways, including BDNF/AKT/mTOR, in both in vivo and in vitro models. These findings shed light on the potential therapeutic applications of Kaji-ichigoside F1 in neurodegenerative diseases or neurotoxicity (Chen et al., 2022).

Antioxidant and Anti-Aging Properties

Mitigation of Arsenite-Induced Skin Cell Senescence

Kaji-ichigoside F1 was evaluated for its potential in mitigating arsenite-induced skin cell senescence. The study revealed that Kaji-ichigoside F1 could modulate the ERK/CEBPB signaling pathway and oxidative stress balance, thereby alleviating cellular senescence induced by low-dose arsenic exposure. This suggests Kaji-ichigoside F1's potential in preventing and controlling conditions associated with arsenic exposure (Zeng et al., 2022).

Propriétés

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKQAGPAYHTNQQ-FUZXVMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316292
Record name Kajiichigoside F1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

kaji-ichigoside F1

CAS RN

95298-47-8
Record name Kajiichigoside F1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95298-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kajiichigoside F1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
128
Citations
C Shi, L Zhan, Y Wu, Z Li, J Li, Y Li, J Wei… - … Medicine and Cellular …, 2020 - hindawi.com
… inhibited the regulatory effects of Kaji-ichigoside F1 and Rosamultin on the above … Kajiichigoside F1 but enhanced the regulatory effects of Rosamultin. In conclusion, Kaji-ichigoside F1 …
Number of citations: 16 www.hindawi.com
F Chen, L Wang, F Jin, L Li, T Wang, M Gao… - International Journal of …, 2022 - mdpi.com
Kaji-ichigoside F1 (KF1), a natural oleanane-type triterpenoid saponin, is the main active constituent from Rosa roxburghii. In the southwest regions of China, particularly in Guizhou …
Number of citations: 1 www.mdpi.com
W Cui, X Fan, N Wang, Z Zhang… - Natural Product …, 2020 - journals.sagepub.com
… at the retention regions of kaji-ichigoside F1 (2.10 minutes) and IS (… kaji-ichigoside F1 to IS vs the concentrations of the calibration standards. The linear regression of kaji-ichigoside F1 …
Number of citations: 1 journals.sagepub.com
Q Zeng, S Du, Y Xu, F Yang, L Wu, N Wang… - … Medicine and Cellular …, 2022 - hindawi.com
… significantly increased in the Kaji-ichigoside F1 intervention group (P … The second major finding was that Kaji-ichigoside F1 can … for further understanding of Kaji-ichigoside F1, a natural …
Number of citations: 7 www.hindawi.com
X Fan, L Bai, L Lin, D Liao, Y Gong… - Journal of …, 2020 - Wiley Online Library
… So, euscaphic acid was selected as the internal reference substance and the relative correction factors of rosamutin, kaji-ichigoside F1, myrianthic acid, euscaphic acid, and tormentic …
MY Kim, TJ Rhim, SC Lim, HJ Park - Natural Product Sciences, 2015 - koreascience.kr
… Six triterpenoids including tormentic acid, euscaphic acid, 23-hydroxytormentic acid, coreanoside F1, kaji-ichigoside F1 and niga-ichigoside F1 were used for standard compounds. …
Number of citations: 1 koreascience.kr
T Morikawa, K Ninomiya, K Imura, T Yamaguchi… - Phytochemistry, 2014 - Elsevier
… Among these four triterpenes, potentillanoside A, rosamutin, and kaji-ichigoside F1 exhibited in vivo hepatoprotective effects at doses of 50–100 mg/kg, po The mode of action was …
Number of citations: 69 www.sciencedirect.com
Y Wu, J Wei, Y Yu, F Chen, X Li, Y Li, J Li, L Li… - Analytical …, 2019 - pubs.rsc.org
… Fortunately, kaji-ichigoside F1, a diastereomer of rosamultin, was readily … and kaji-ichigoside F1 are shown in Fig. 1. The similarity in structure between rosamultin and kaji-ichigoside F1 …
Number of citations: 4 pubs.rsc.org
HJ Jung, JH Nam, J Choi, KT Lee… - Biological and …, 2005 - jstage.jst.go.jp
… Repeated chromatography of the EtOAc extract on both silica gel and octadecylsilane columns led to the isolation of kaji-ichigoside F1 (1, euscaphic acid 28-O-glucoside) and …
Number of citations: 98 www.jstage.jst.go.jp
Y Xu, Q Zeng, B Sun, S Wei, Q Wang… - Oxidative Medicine and …, 2022 - hindawi.com
… active compounds, such as triterpenoids (the main ingredient is Kaji-ichigoside F1, and each gram of RRT contains about 0.176~0.183 mg of Kaji-ichigoside F1) and flavonoids [15]. Our …
Number of citations: 14 www.hindawi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.